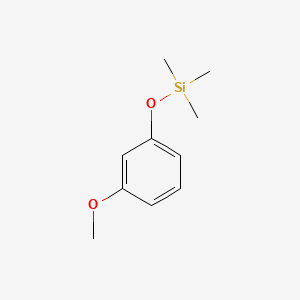
Silane, (3-methoxyphenoxy)trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxyphenyloxytrimethylsilane is an organosilicon compound with the molecular formula C10H16O2Si. It is commonly used in organic synthesis due to its unique chemical properties, which include the ability to act as a protecting group for phenols and as a reagent in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Methoxyphenyloxytrimethylsilane can be synthesized through several methods. One common synthetic route involves the reaction of 3-methoxyphenol with hexamethyldisilazane in the presence of a catalyst. The reaction is typically carried out at a temperature of 80°C for 3 hours under an inert atmosphere .
Industrial Production Methods
In industrial settings, the production of 3-Methoxyphenyloxytrimethylsilane often involves large-scale batch reactions using similar conditions to those described above. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxyphenyloxytrimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can be reduced to form silanes or other reduced silicon-containing compounds.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions typically require the presence of a strong base or acid catalyst.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
3-Methoxyphenyloxytrimethylsilane has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Methoxyphenyloxytrimethylsilane involves its ability to act as a protecting group for phenols. By forming a stable silyl ether linkage, it prevents the phenol group from participating in unwanted side reactions. This allows for selective functionalization of other parts of the molecule. The compound can be deprotected under mild acidic or basic conditions to regenerate the free phenol .
Comparación Con Compuestos Similares
Similar Compounds
3-Methoxyphenyltrimethylsilane: Similar in structure but lacks the oxygen linkage.
3-Methoxyphenylsilane: Contains a silicon-hydrogen bond instead of a silicon-oxygen bond.
Trimethylsilylphenol: Similar protecting group properties but with different reactivity.
Uniqueness
3-Methoxyphenyloxytrimethylsilane is unique due to its ability to form stable silyl ether linkages, making it an excellent protecting group for phenols. Its reactivity and stability under various conditions make it a versatile reagent in organic synthesis .
Propiedades
Número CAS |
33285-71-1 |
|---|---|
Fórmula molecular |
C10H16O2Si |
Peso molecular |
196.32 g/mol |
Nombre IUPAC |
(3-methoxyphenoxy)-trimethylsilane |
InChI |
InChI=1S/C10H16O2Si/c1-11-9-6-5-7-10(8-9)12-13(2,3)4/h5-8H,1-4H3 |
Clave InChI |
NYDBBTZNZLWXEP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC=C1)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


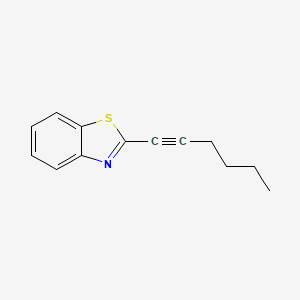
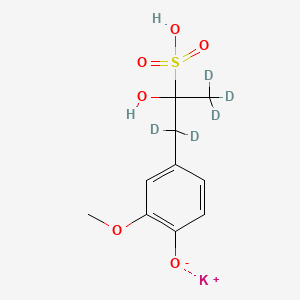
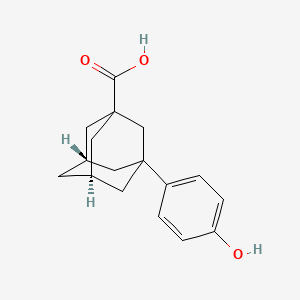
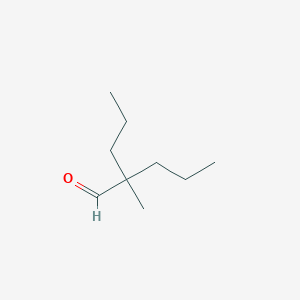
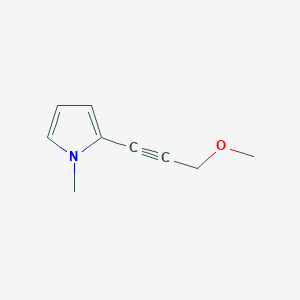
![dipotassium;N-cyano-1-[(N-cyano-C-sulfidocarbonimidoyl)sulfanylmethylsulfanyl]methanimidothioate](/img/structure/B13824822.png)
![(10R,11S)-10,11-dimethyl-1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene](/img/structure/B13824827.png)
![(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-12-[(E)-1-[(1R,3R,4R)-3,4-dimethoxycyclohexyl]prop-1-en-2-yl]-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B13824838.png)


![1,2,4,6-Tetramethyl-2,5-diazabicyclo[2.2.0]hexan-3-one](/img/structure/B13824843.png)
![(1S)-1-[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B13824844.png)
![4-[(2,2-Dichloro-1-methylcyclopropyl)carbonyl]morpholine](/img/structure/B13824862.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B13824869.png)
